Methyl caffeate
Overview
Description
Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound. It is known for its antioxidant, anti-inflammatory, and antidiabetic properties. This compound is found in various plants, including the fruit of Solanum torvum . This compound has been studied for its potential health benefits, particularly in the context of diabetes and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl caffeate can be synthesized through a modified Wittig reaction, which is a crucial tool in organic chemistry for constructing unsaturated carbon–carbon bonds. This reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring can influence the reaction yields . The reaction involves the esterification of caffeic acid with methanol in the presence of a catalyst, such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of caffeic acid derivatives with methanol. This process can be catalyzed by various enzymes or chemical catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl caffeate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups of the phenyl ring, often using halogenating agents.
Major Products: The oxidation of this compound can yield bioactive products, including dihydrobenzofuran lignans, which have shown strong antitumor activity .
Scientific Research Applications
Methyl caffeate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenolic antioxidants and their mechanisms of action.
Medicine: It exhibits neuroprotective effects against hydrogen peroxide-induced cell damage and enhances glucose-stimulated insulin secretion, making it a potential therapeutic agent for neurodegenerative diseases and diabetes
Mechanism of Action
Methyl caffeate exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It down-regulates SASP factors such as IL-1α, IL-1β, IL-6, IL-8, GM-CSF, CXCL1, MCP-2, and MMP-3.
Neuroprotection: this compound inhibits caspase-3 and cathepsin D, protecting neurons from oxidative stress-induced damage.
Antidiabetic Effect: It enhances insulin secretion by activating signaling proteins such as pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ).
Comparison with Similar Compounds
Methyl caffeate is unique among caffeic acid derivatives due to its specific molecular structure and biological activities. Similar compounds include:
Caffeic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Ethyl Caffeate: Another ester of caffeic acid with similar biological activities but different pharmacokinetic properties.
Caffeic Acid Phenethyl Ester (CAPE): Widely studied for its vasorelaxant and antitumor activities.
This compound stands out due to its potent inhibition of SASP factors and its dual role in both neuroprotection and insulin secretion enhancement, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
Record name | Methyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
Record name | Caffeic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Caffeate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEIC ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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